molecular formula C12H9FN2O B5570633 2-fluoro-N-(pyridin-3-yl)benzamide

2-fluoro-N-(pyridin-3-yl)benzamide

Cat. No.: B5570633
M. Wt: 216.21 g/mol
InChI Key: RYRCNSJFUMXOGX-UHFFFAOYSA-N
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Description

2-Fluoro-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of fluorinated benzamides. This compound is characterized by the presence of a fluorine atom attached to the benzamide moiety and a pyridine ring. The incorporation of fluorine into organic molecules often enhances their biological activity, making such compounds valuable in various fields of scientific research.

Preparation Methods

The synthesis of 2-fluoro-N-(pyridin-3-yl)benzamide typically involves the following steps:

    Fluorination of Pyridine: The fluorination of pyridine can be achieved using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C).

    Amidation Reaction: The fluorinated pyridine derivative is then subjected to an amidation reaction with benzoyl chloride or benzamide in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

2-Fluoro-N-(pyridin-3-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and electrostatic interactions. This results in the modulation of biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

2-Fluoro-N-(pyridin-3-yl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluorinated benzamide structure, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

2-fluoro-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRCNSJFUMXOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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